Cas no 2171773-93-4 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid
- 2171773-93-4
- EN300-1574043
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid
-
- インチ: 1S/C25H28N2O5/c1-4-25(2,3)27-23(30)21(13-14-22(28)29)26-24(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h4-12,20-21H,1,13-15H2,2-3H3,(H,26,31)(H,27,30)(H,28,29)
- InChIKey: GCQQYKNZBFCMGM-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NC(C=C)(C)C)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 436.19982200g/mol
- どういたいしつりょう: 436.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 105Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1574043-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid |
2171773-93-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1574043-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid |
2171773-93-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1574043-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid |
2171773-93-4 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1574043-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid |
2171773-93-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1574043-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid |
2171773-93-4 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1574043-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid |
2171773-93-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1574043-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid |
2171773-93-4 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1574043-1000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid |
2171773-93-4 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1574043-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid |
2171773-93-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1574043-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-methylbut-3-en-2-yl)carbamoyl]butanoic acid |
2171773-93-4 | 5g |
$9769.0 | 2023-06-05 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid 関連文献
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acidに関する追加情報
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic Acid (CAS No. 2171773-93-4)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid, with the CAS number 2171773-93-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The unique structural features of this molecule, particularly its dual functionality and the presence of both fluorenyl and carbamoyl moieties, contribute to its intriguing chemical and biological properties.
The molecular structure of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid is characterized by a butanoic acid backbone that is modified at both the amino and carboxyl termini. The presence of a fluorenylmethoxycarbonyl group at the amino position suggests potential roles in protein modification and drug delivery systems. Additionally, the 2-methylbut-3-enyl side chain introduces a degree of lipophilicity, which can influence the compound's solubility and membrane permeability. These structural attributes make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly used in peptide synthesis to protect amino groups during solid-phase peptide synthesis. However, its application extends beyond peptide chemistry, with studies suggesting its utility in the design of bioactive molecules that can interact with biological targets.
The carbamoyl functionality in the molecule provides an additional layer of complexity, offering potential for interactions with enzymes and receptors. This moiety is known to be involved in various biological processes, including neurotransmitter synthesis and metabolic pathways. The combination of these features makes 4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid a versatile scaffold for drug discovery.
Recent research has highlighted the importance of understanding the structural and functional relationships between molecules and their biological effects. Computational modeling and high-throughput screening have become indispensable tools in modern drug discovery, allowing researchers to rapidly assess the potential of new compounds. The unique structural features of CAS No. 2171773-93-4 make it an excellent candidate for such studies.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has enabled the efficient construction of complex molecular frameworks. These methods are crucial for producing molecules with precise structural motifs, which are often essential for achieving desired biological activities.
In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to neurological disorders, cancer therapy, and inflammation. The ability to modulate these pathways could lead to the development of novel therapeutic agents that address unmet medical needs. Further investigation into the pharmacological properties of this molecule is warranted to fully elucidate its potential applications.
The role of computational chemistry in understanding molecular interactions cannot be overstated. Advanced computational methods allow researchers to predict how a molecule will behave within a biological system, providing insights that can guide experimental design. For instance, molecular dynamics simulations can reveal how 4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid interacts with target proteins or enzymes at an atomic level. This information is invaluable for optimizing drug candidates before they enter preclinical testing.
The development of new synthetic methodologies is also critical for advancing drug discovery efforts. Innovations in synthetic chemistry can lead to more efficient and sustainable routes for producing complex molecules like CAS No. 2171773-93-4. Such advancements not only reduce costs but also enable the exploration of larger chemical spaces, increasing the likelihood of discovering novel bioactive compounds.
The integration of interdisciplinary approaches has become increasingly important in modern pharmaceutical research. Combining expertise from organic chemistry, medicinal chemistry, pharmacology, and computational science allows for a more holistic understanding of drug action. This collaborative approach is essential for translating laboratory discoveries into effective therapeutic interventions.
In conclusion, 4-{(9H-fluoren-9-yloxy carbonyl}amino)-4-(2-methylbutanoyloxy)carboxylic acid (CAS No. 2171773 -93 -4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an intriguing molecule worthy of detailed study. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative treatments for various health conditions.
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